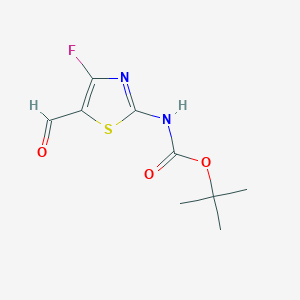

tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate

Description

tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate is a thiazole-derived compound featuring a tert-butyl carbamate group at position 2, a fluorine atom at position 4, and a formyl group at position 5 of the thiazole ring. This structure combines electronic modulation (via fluorine) and reactive functionality (via formyl), making it a versatile intermediate in medicinal chemistry and drug synthesis. The tert-butyl carbamate group serves as a protective moiety for amines, enhancing stability during synthetic processes .

Properties

Molecular Formula |

C9H11FN2O3S |

|---|---|

Molecular Weight |

246.26 g/mol |

IUPAC Name |

tert-butyl N-(4-fluoro-5-formyl-1,3-thiazol-2-yl)carbamate |

InChI |

InChI=1S/C9H11FN2O3S/c1-9(2,3)15-8(14)12-7-11-6(10)5(4-13)16-7/h4H,1-3H3,(H,11,12,14) |

InChI Key |

KZENAOCEZDOWHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=C(S1)C=O)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-amino-4-fluorothiazole

The 4-fluoro substitution on the thiazole ring is introduced either by direct halogenation or by using fluorinated precursors. Literature on closely related compounds (e.g., 4-chloro or 4-bromo analogs) suggests halogenation of 2-aminothiazole derivatives under controlled conditions.

- Halogenation conditions: Use of electrophilic fluorinating agents or nucleophilic aromatic substitution on a suitable precursor.

- Precursors: 2-aminothiazole or 2-amino-4-halo-thiazole derivatives.

Boc Protection of the Amino Group

The amino group at position 2 is protected using tert-butyl dicarbonate (Boc2O) under mild basic conditions to yield the tert-butyl carbamate.

- Typical conditions: Reaction in an organic solvent such as dichloromethane or THF, with a base like triethylamine or sodium bicarbonate.

- Temperature: Usually room temperature to slightly elevated temperatures.

- Outcome: Formation of tert-butyl (4-fluorothiazol-2-yl)carbamate intermediate.

Formylation at the 5-Position

The formyl group is introduced via lithiation followed by electrophilic formylation :

- Lithiation: Treatment of the Boc-protected 4-fluorothiazole with a strong base such as n-butyllithium or lithium diisopropylamide (LDA) at low temperature (0 °C to -78 °C) to generate the 5-lithio intermediate.

- Electrophilic formylation: Addition of an electrophilic formyl source such as N,N-dimethylformamide (DMF) to the lithiated intermediate.

- Workup: Quenching with aqueous acid or water, extraction, and purification by chromatography.

This method is supported by analogous syntheses of related compounds such as tert-butyl (4-bromo-5-formylthiazol-2-yl)carbamate, where lithiation and DMF formylation gave yields around 64-70% with good purity.

Representative Experimental Data and Conditions

Notes on Purification and Characterization

- Purification: Silica gel chromatography using ethyl acetate/heptane mixtures is effective.

- Characterization: Proton NMR shows characteristic aldehyde proton singlet near 9.7-9.8 ppm and tert-butyl singlet near 1.5 ppm.

- LCMS: Molecular ion peaks consistent with the expected molecular weight confirm product identity.

Summary of Key Research Findings

- The lithiation-DMF formylation route is the most reliable and widely used method for introducing the formyl group at the 5-position of Boc-protected 4-substituted thiazoles.

- The Boc protection step is crucial to prevent side reactions during lithiation and formylation.

- Fluorine substitution at the 4-position can be introduced either before or after Boc protection, but pre-installation is preferred for regioselectivity.

- Reaction conditions must be carefully controlled (temperature, stoichiometry) to maximize yield and purity.

- Analogous halogenated derivatives (chloro, bromo) have been synthesized using similar protocols, supporting the robustness of this approach.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluoro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: 4-fluoro-5-carboxythiazol-2-ylcarbamate.

Reduction: 4-fluoro-5-hydroxymethylthiazol-2-ylcarbamate.

Substitution: 4-substituted-5-formylthiazol-2-ylcarbamate derivatives.

Scientific Research Applications

tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly as a building block for novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, depending on its structural features. The fluoro and formyl groups play a crucial role in its binding affinity and specificity towards the target molecules. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

Key structural analogs differ in substituents at positions 4 and 5 of the thiazole ring, influencing reactivity, stability, and biological activity:

Key Observations:

Electronic and Steric Effects

- 4-Fluoro Substitution: The fluorine atom induces a strong electron-withdrawing effect, polarizing the thiazole ring and increasing its susceptibility to nucleophilic attacks at position 4. This contrasts with methyl or trifluoroethyl substituents (e.g., and ), which add steric bulk but lack comparable electronic modulation .

- Formyl Reactivity: The aldehyde group enables rapid derivatization, such as condensation reactions with amines or hydrazines. This contrasts with acetylated analogs (e.g., compounds 7–9), which require harsher conditions for further functionalization .

Physicochemical Properties

- Molecular Weight and Polarity: The formyl group (MW 28.01 g/mol) reduces molecular weight compared to propionyl (MW 58.08 g/mol) or butyryl (MW 72.11 g/mol) substituents.

- Melting Points: Formyl-substituted compounds may exhibit lower melting points than acetylated analogs (e.g., compound 7 in , mp 97–99°C) due to reduced crystallinity from the aldehyde’s planar geometry .

Biological Activity

tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and research findings.

Chemical Structure and Properties

Molecular Formula: C9H11FN2O3S

Molecular Weight: 246.26 g/mol

IUPAC Name: tert-butyl N-(4-fluoro-5-formyl-1,3-thiazol-2-yl)carbamate

Canonical SMILES: CC(C)(C)OC(=O)NC1=NC(=C(S1)C=O)F

The compound features a thiazole ring with a fluorine atom and a formyl group, contributing to its reactivity and biological interactions. The tert-butyl group enhances lipophilicity, which may influence its absorption and distribution in biological systems.

Biological Activity

Research indicates that tert-butyl (4-fluoro-5-formylthiazol-2-yl)carbamate exhibits significant antimicrobial activity , particularly against various strains of bacteria. Its derivatives have shown potential as therapeutic agents due to their ability to target specific biological pathways.

Antimicrobial Properties

The compound has been tested against both Gram-positive and Gram-negative bacteria. Notably, it demonstrates high efficacy against drug-resistant strains such as:

- Staphylococcus aureus (MRSA)

- Enterococcus faecium (VREfm)

Studies have reported minimum inhibitory concentrations (MICs) as low as 0.78 μg/mL, comparable to established antibiotics like vancomycin and linezolid . The mechanism of action appears to involve disruption of bacterial membrane integrity, leading to cell death.

The biological activity of tert-butyl (4-fluoro-5-formylthiazol-2-yl)carbamate can be attributed to its interaction with bacterial enzymes and receptors. The presence of the fluoro and formyl groups enhances binding affinity to specific molecular targets, potentially inhibiting key metabolic pathways in bacteria. This interaction may include:

- Inhibition of enzyme activity: The compound may act as a competitive inhibitor for enzymes involved in bacterial cell wall synthesis.

- Disruption of cellular processes: It may interfere with protein synthesis or other critical metabolic functions within the bacterial cell.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- Antibacterial Activity Study:

-

Mechanistic Study:

- Objective: To elucidate the mechanism behind the observed antimicrobial effects.

- Findings: Indicated that the compound causes depolarization of the bacterial cytoplasmic membrane, suggesting a mechanism involving membrane disruption.

-

Comparative Analysis:

- A comparative study with structurally similar compounds revealed that modifications in halogen substituents significantly affected antimicrobial potency, underscoring the importance of structural configuration in biological activity.

Comparative Table of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| tert-butyl (4-chloro-5-formylthiazol-2-yl)carbamate | Chlorine instead of fluorine | Different halogen may alter biological activity |

| tert-butyl (5-formylthiazol-2-yl)(methyl)carbamate | Methyl group instead of tert-butyl | May exhibit different solubility and reactivity |

| tert-butyl (2-bromothiazol-5-yl)carbamate | Bromine substitution | Potentially different antimicrobial properties |

Q & A

Basic: What are the critical steps for synthesizing tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate with high purity?

Answer:

The synthesis typically involves coupling a thiazole precursor with a tert-butyl carbamate group under controlled conditions. Key steps include:

- Reagent selection : Use anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) to minimize side reactions. Catalysts like HATU or DIEA can enhance coupling efficiency .

- Temperature control : Maintain reaction temperatures between 0–25°C to prevent decomposition of the formyl group .

- Purification : Employ column chromatography (e.g., DCM/MeOH gradients) to isolate the product, followed by recrystallization for higher purity. Monitor Rf values (e.g., 0.49–0.52 in DCM/MeOH) to confirm homogeneity .

- Characterization : Validate structure via H/C NMR (e.g., coupling constants for fluorine and formyl protons) and HR-ESI MS to match theoretical molecular weights .

Basic: How should researchers handle and store tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate to maintain stability?

Answer:

- Storage : Keep in airtight containers under inert gas (N or Ar) at –20°C to prevent oxidation of the formyl group. Avoid exposure to moisture or light, which may hydrolyze the carbamate .

- Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats) to minimize dermal exposure. The compound may cause respiratory irritation (H335) or eye damage (H319) .

Advanced: How can computational methods optimize reaction pathways for derivatizing the 5-formylthiazole moiety?

Answer:

- Reaction modeling : Apply quantum chemical calculations (e.g., DFT) to predict activation energies for nucleophilic additions to the formyl group. Software like Gaussian or ORCA can simulate transition states .

- Condition screening : Use cheminformatics tools to analyze solvent effects (e.g., polarity, dielectric constant) and identify optimal bases (e.g., EtN vs. KCO) for specific transformations .

- Data integration : Combine computational predictions with high-throughput experimentation (HTE) to validate results, reducing trial-and-error approaches .

Advanced: How should researchers resolve contradictory spectroscopic data (e.g., NMR splitting patterns) in fluorinated thiazole derivatives?

Answer:

- Variable-temperature NMR : Conduct experiments at higher temperatures (e.g., 40–60°C) to reduce dynamic effects from fluorine’s quadrupolar moment, clarifying splitting patterns .

- 2D techniques : Use HSQC and HMBC to correlate H and C signals, resolving ambiguities in aromatic thiazole protons .

- Isotopic labeling : Synthesize F-labeled analogs to track fluorine’s electronic effects on neighboring protons .

Basic: What analytical techniques are essential for confirming the structure of tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate?

Answer:

- NMR spectroscopy : Analyze H NMR for fluorine coupling (e.g., in thiazole rings) and C NMR for carbamate carbonyl (~150 ppm) and formyl (~190 ppm) signals .

- Mass spectrometry : HR-ESI MS should match the theoretical mass (e.g., 257.2614 g/mol ± 5 ppm) .

- FT-IR : Confirm the formyl group (C=O stretch ~1680–1720 cm) and carbamate (N-H bend ~1530 cm) .

Advanced: What strategies mitigate side reactions during functionalization of the 5-formyl group?

Answer:

- Protecting groups : Temporarily mask the formyl group (e.g., acetal formation) before modifying other sites .

- Low-temperature reactions : Perform additions (e.g., Grignard) at –78°C to stabilize reactive intermediates .

- Catalytic control : Use Lewis acids (e.g., BF-OEt) to direct regioselectivity in nucleophilic attacks .

Basic: What are the ecological considerations when disposing of tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate waste?

Answer:

- Neutralization : Treat acidic/basic waste with buffering agents (e.g., NaHCO) before disposal .

- Incineration : Use high-temperature incinerators with scrubbers to prevent release of toxic fumes (e.g., HF or NO) .

- Documentation : Follow EPA/ECHA guidelines for reporting environmental hazards (e.g., biodegradability, bioaccumulation potential) .

Advanced: How can researchers leverage machine learning to predict biological activity of formylthiazole derivatives?

Answer:

- Dataset curation : Compile structural (SMILES) and bioactivity data (e.g., IC) from public repositories like ChEMBL .

- Feature engineering : Train models on descriptors like logP, topological polar surface area, and fluorine’s electronegativity .

- Validation : Cross-check predictions with in vitro assays (e.g., antifungal activity in ) to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.